(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
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Overview
Description
Reactants: 2-phenylthiazole and 3,4-dichlorobenzoyl chloride
Conditions: Base such as pyridine or triethylamine
Product: 2-(3,4-dichlorophenyl)thiazole
Step 3: Formation of Acrylonitrile Derivative
Reactants: 2-(3,4-dichlorophenyl)thiazole and 2-fluorobenzaldehyde
Conditions: Knoevenagel condensation using a base like piperidine
Product: (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
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Step 1: Synthesis of Thiazole Ring
Reactants: α-haloketone (e.g., 2-bromoacetophenone) and thioamide (e.g., thiourea)
Conditions: Acidic medium, typically using hydrochloric acid
Product: 2-phenylthiazole
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixture (HNO₃/H₂SO₄)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and fluorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-phenylacrylonitrile
- (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
Uniqueness
Compared to similar compounds, (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in selectivity and potency in various applications.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2S/c19-14-6-5-12(8-15(14)20)17-10-24-18(23-17)13(9-22)7-11-3-1-2-4-16(11)21/h1-8,10H/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQICBGNWIXJMW-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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